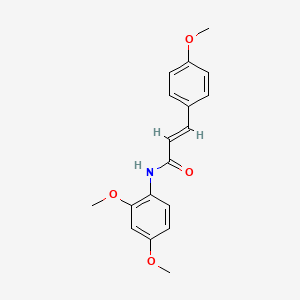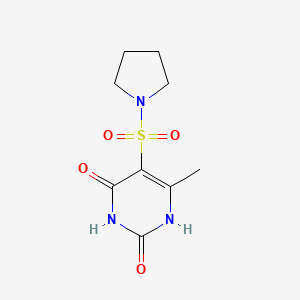![molecular formula C17H16N2O2 B5608184 2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5608184.png)
2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds known as isoindole-1,3-dione derivatives. Its structure is characterized by an isoindole-1,3-dione skeleton substituted with ethyl(phenyl)amino and methyl groups. It is of interest due to its varied potential applications in chemical synthesis and material science.
Synthesis Analysis
A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, involves epoxidation followed by opening of the epoxide with nucleophiles to give derivatives, including amino and triazole derivatives through the reaction with sodium azide and hydroxyl analogues via cis-hydroxylation (Tan et al., 2016).
Molecular Structure Analysis
The crystal structure of a related compound shows it crystallizes in the monoclinic system, with molecules linked together by hydrogen bonds and π…π interactions, indicating the significance of such interactions in the solid-state assembly of these compounds (Anouar et al., 2019).
Chemical Reactions and Properties
Palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, demonstrating a versatile method for synthesizing this class of compounds (Worlikar & Larock, 2008).
Physical Properties Analysis
Isoindole derivatives, including 2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, are characterized by their solid-state properties, such as crystal structure and hydrogen bonding patterns, which are crucial for understanding their reactivity and interaction with other molecules (Franklin et al., 2011).
Chemical Properties Analysis
The study of isoindole-1,3-dione derivatives reveals insights into their chemical properties, such as reactivity towards nucleophiles, behavior in aminocarbonylation reactions, and the influence of substituents on their physical properties. These aspects are essential for designing new compounds with desired functionalities (Deshmukh & Sekar, 2015).
特性
IUPAC Name |
2-[(N-ethylanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-18(13-8-4-3-5-9-13)12-19-16(20)14-10-6-7-11-15(14)17(19)21/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHWSRPHUUNJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5608119.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)
![ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5608126.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5608134.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5608136.png)
![5-(2-methylphenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5608138.png)

![2-[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5608146.png)
![3-{3-[(2,5-dimethyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5608159.png)


![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)